1-(3-Nitrophenyl)piperidine-2,6-dione is classified as a piperidine derivative, specifically a functionalized piperidine-2,6-dione. Its molecular formula is with a molecular weight of 234.21 g/mol. The compound features a piperidine ring substituted at the 1-position with a nitrophenyl group and keto groups at the 2 and 6 positions. This structural configuration classifies it within the broader category of heterocyclic compounds, which are essential in many biological activities.
The synthesis of 1-(3-nitrophenyl)piperidine-2,6-dione can be achieved through various methods:
The molecular structure of 1-(3-nitrophenyl)piperidine-2,6-dione features:
The structural representation can be denoted using SMILES notation as C1C(CC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
, indicating the arrangement of atoms within the molecule.
1-(3-Nitrophenyl)piperidine-2,6-dione participates in several notable chemical reactions:
These reactions allow for the derivatization of the compound to create various functionalized derivatives with potential biological activity.
The mechanism of action for 1-(3-nitrophenyl)piperidine-2,6-dione primarily involves its interaction with biological targets such as Cereblon, which is implicated in various cellular processes:
This interaction suggests potential therapeutic applications in areas such as oncology and anti-inflammatory treatments.
The physical properties of 1-(3-nitrophenyl)piperidine-2,6-dione include:
Chemical properties include:
1-(3-Nitrophenyl)piperidine-2,6-dione has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: